5-Butyl-3-ethyl-6-methyluracil

Regioisomerism N-alkylation selectivity Hydrogen-bond topology

5-Butyl-3-ethyl-6-methyluracil (CAS 91216-49-8) is a trisubstituted pyrimidine-2,4(1H,3H)-dione belonging to the 6-methyluracil derivative class. The molecule carries an n-butyl group at C5, an ethyl substituent at N3, and a methyl group at C6, yielding the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g·mol⁻¹.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 91216-49-8
Cat. No. B12678706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-3-ethyl-6-methyluracil
CAS91216-49-8
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC(=O)N(C1=O)CC)C
InChIInChI=1S/C11H18N2O2/c1-4-6-7-9-8(3)12-11(15)13(5-2)10(9)14/h4-7H2,1-3H3,(H,12,15)
InChIKeySTIRJGHZAQEXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-3-ethyl-6-methyluracil (CAS 91216-49-8): Procurement-Relevant Structural and Pharmacological Context


5-Butyl-3-ethyl-6-methyluracil (CAS 91216-49-8) is a trisubstituted pyrimidine-2,4(1H,3H)-dione belonging to the 6-methyluracil derivative class. The molecule carries an n-butyl group at C5, an ethyl substituent at N3, and a methyl group at C6, yielding the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g·mol⁻¹ [1]. Unlike the more extensively characterised 5-amino- or 5-hydroxy-6-methyluracils that dominate the antioxidant literature, this compound lacks a proton-donor heteroatom at C5, a structural feature that fundamentally alters its radical-scavenging potential and positions it as a distinct scaffold for structure–activity relationship (SAR) studies and procurement decisions where a specific lipophilicity/hydrogen-bonding profile is required [2].

Why 5-Butyl-3-ethyl-6-methyluracil Cannot Be Replaced by Generic 6-Methyluracil or Simple N1-Alkylated Analogs


The uracil scaffold is exquisitely sensitive to the position, length, and nature of alkyl substituents. Alkylation at N3 versus N1 produces regioisomers with distinct hydrogen-bond donor/acceptor topologies, while the presence—or absence—of a C5 substituent capable of donating a hydrogen atom governs antioxidant versus pro-oxidant behaviour [1]. In 5‑butyl‑3‑ethyl‑6‑methyluracil, the C5 position is occupied by an n‑butyl chain that cannot participate in radical quenching, and the N3‑ethyl group precludes the N1‑alkylation pattern associated with high proliferative activity in lung epithelial models [2]. Consequently, procuring a generic “6‑methyluracil derivative” without verifying the precise substitution pattern risks altering LogP by >2 log units, eliminating specific hydrogen-bonding interactions, and introducing uncharacterised biological readouts that cannot be extrapolated from data generated on the more common 1‑butyl‑6‑methyluracil or C5‑amino‑6‑methyluracil series [3].

Quantitative Differentiation Evidence for 5-Butyl-3-ethyl-6-methyluracil (CAS 91216-49-8)


Regioisomeric Substitution Pattern: N3-Ethyl/C6-Methyl versus the N3-Methyl/C6-Ethyl Isomer

5-Butyl-3-ethyl-6-methyluracil (CAS 91216-49-8) is the N3-ethyl, C6-methyl regioisomer of 5-butyl-6-ethyl-3-methyluracil (CAS 91216-50-1). Although both share the same molecular formula (C₁₁H₁₈N₂O₂) and molecular weight (210.27 g·mol⁻¹), they differ in the placement of the ethyl and methyl groups on the pyrimidine ring [1]. The target compound places the larger ethyl substituent on the hydrogen-bond-accepting N3 position and the smaller methyl at the C6 position adjacent to the C5-butyl chain, whereas the regioisomer reverses this arrangement. This positional swap alters the steric environment around the N1–H donor and the C2=O/C4=O acceptor pairs, potentially affecting molecular recognition by enzymes or receptors that discriminate between N3- and C6-substituted uracils.

Regioisomerism N-alkylation selectivity Hydrogen-bond topology

Antioxidant Capacity: Absence of a C5 Proton-Donor Group Predicts Weak Radical-Scavenging Activity Relative to C5-Amino/Hydroxy-6-methyluracils

The target compound carries an n-butyl group at C5 that cannot donate a hydrogen atom to quench free radicals. According to the comprehensive review by Murinov et al. (2019), the presence of an –OH or –NH₂ group at the uracil C5 position is essential for both antioxidant and pro-oxidant properties [1]. This structure–activity rule is supported by experimental DPPH radical-scavenging data reported by Gimadieva et al. (2015), which show that 5-amino-6-methyluracil achieves an IC₅₀ of 5 µg·mL⁻¹ and 5-hydroxy-6-methyluracil an IC₅₀ of 15 µg·mL⁻¹, while compounds lacking a C5 proton-donor group (e.g., 6-methyluracil itself) exhibit no measurable activity in the same assay [2]. Although direct DPPH data for 5-butyl-3-ethyl-6-methyluracil are not available in the peer-reviewed literature, the compound belongs to the class of C5-alkyl-6-methyluracils that are predicted to be essentially inactive as radical scavengers.

Antioxidant DPPH assay Structure–activity relationship

Proliferative Activity Profile: N3-Ethyl Substitution Contrasts with the High-Activity N1-Butyl-6-methyluracil Chemotype

Grabovskii et al. (2021) evaluated the proliferative activity of nine 6‑substituted uracil derivatives on immortalised lung epithelial cells and identified 1‑butyl‑6‑methyluracil and 3‑methyl‑6‑cyclopropyluracil as the most active compounds, with significantly elevated proliferation indices and high maximum tolerated doses (MTD) compared with the reference 6‑methyluracil [1]. The active hits share N1-alkylation, whereas 5‑butyl‑3‑ethyl‑6‑methyluracil bears the alkyl chain at the alternative N3 position. Although the target compound was not included in that study, the positional difference is mechanistically significant: earlier work on 5‑fluorouracil prodrugs demonstrated that masking the N1 position suppresses cytotoxicity, whereas N3‑propargyl derivatives can retain or even enhance activity depending on the cellular context [2]. Thus, the N3‑ethyl substitution pattern places the target compound in a distinct functional category from the validated N1‑alkyl proliferative chemotype.

Cell proliferation Lung epithelial cells N-alkylation pharmacophore

Lipophilicity Differentiation: Computed LogP of 5-Butyl-3-ethyl-6-methyluracil versus the Parent 6-Methyluracil Scaffold

The introduction of a C5 n‑butyl chain and an N3‑ethyl group dramatically increases the computed lipophilicity relative to the unsubstituted 6‑methyluracil parent. PubChem’s XLogP3-AA algorithm returns a value of 1.9 for 5‑butyl‑3‑ethyl‑6‑methyluracil [1], whereas the parent 6‑methyluracil has an experimental LogP of approximately –0.63 to –0.12 depending on the measurement method [2]. This ΔLogP of ≥2.0 log units translates to an approximately 100‑fold increase in octanol–water partition coefficient, substantially altering solubility, membrane permeability, and protein-binding characteristics.

Lipophilicity LogP Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: One N1–H Donor Differentiates the Target from 6-Methyluracil and Impacts Supramolecular Recognition

5‑Butyl‑3‑ethyl‑6‑methyluracil possesses a single hydrogen-bond donor (N1–H) because the N3 position is blocked by the ethyl substituent. In contrast, the parent 6‑methyluracil has two H‑bond donors (N1–H and N3–H) [1]. This loss of one donor reduces the number of directional intermolecular interactions the compound can engage in, affecting crystal packing, solubility in hydrogen-bonding solvents, and recognition by biological targets that rely on a doubly H‑donating uracil pharmacophore (e.g., certain kinases or nucleic-acid-binding proteins). Computed hydrogen-bond acceptor count remains two (C2=O and C4=O) for both compounds [REFS-1, REFS-2].

Hydrogen bonding Molecular recognition Crystal engineering

High-Impact Application Scenarios for 5-Butyl-3-ethyl-6-methyluracil Based on Quantitative Differentiation Evidence


Negative Control or Lipophilic Comparator in Antioxidant Screening Cascades

Because 5‑butyl‑3‑ethyl‑6‑methyluracil lacks a C5 proton-donor group essential for radical scavenging (see Evidence Item 2), it can serve as a well‑defined negative control in DPPH, FRAP, or peroxyl‑radical coupling assays. Its XLogP3‑AA of 1.9 (Evidence Item 4) makes it a useful lipophilic reference alongside water‑soluble antioxidants such as ascorbic acid (IC₅₀ 0.8 µg·mL⁻¹) or 5‑amino‑6‑methyluracil (IC₅₀ 5 µg·mL⁻¹), helping to deconvolute the contribution of hydrophobicity to apparent antioxidant activity [1].

Structure–Activity Relationship (SAR) Studies on N3‑ versus N1‑Alkylated 6‑Methyluracils

The N3‑ethyl, C6‑methyl substitution pattern positions this compound as a distinct probe for SAR campaigns investigating how the site of alkylation (N1 vs. N3) modulates cell proliferation, enzyme inhibition, or receptor binding. Published data show that N1‑butyl‑6‑methyluracil exhibits high proliferative activity on lung epithelial cells, whereas the N3‑alkylated congener remains uncharacterised (Evidence Item 3). Parallel testing of the target compound against the N1‑alkylated benchmark can delineate the pharmacophoric requirements for regenerative activity [2].

Crystallography and Co‑Crystal Engineering Requiring a Mono‑Donor Uracil Synthon

With a single hydrogen-bond donor (N1–H), 5‑butyl‑3‑ethyl‑6‑methyluracil offers a simplified hydrogen-bonding topology compared with the doubly H‑donating 6‑methyluracil (Evidence Item 5). This property is advantageous for designing co‑crystals with complementary acceptors, studying uracil‑based supramolecular motifs without the complication of competing N3–H interactions, and for computational docking studies that require the uracil ring to present a single H‑bond donor vector [3].

Synthetic Intermediate for Further C5 or C6 Functionalisation of Lipophilic Uracils

The presence of a C5 n‑butyl chain and the differential reactivity of the N3‑ethyl versus C6‑methyl positions make this compound a strategic intermediate for diversifying lipophilic uracil libraries. The computed LogP of 1.9 (Evidence Item 4) predicts acceptable membrane permeability for cell‑based assays, while the regioisomeric purity (CAS 91216‑49‑8 vs. the 3‑methyl isomer CAS 91216‑50‑1; Evidence Item 1) ensures that subsequent derivatisation proceeds with defined regiochemistry, avoiding mixtures that complicate structure elucidation and biological interpretation [3].

Quote Request

Request a Quote for 5-Butyl-3-ethyl-6-methyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.